4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid
Description
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a (2-furylmethyl)amino group at the 4-position. The furan ring introduces electron-rich aromatic character, while the nitro group confers strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h1-6,13H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNOSSGRHQYZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the furylmethyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with 2-furylmethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The furylmethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 4-[(2-Furylmethyl)amino]-3-nitrosobenzoic acid.
Reduction: 4-[(2-Furylmethyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furylmethylamino group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid with six analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Nitrobenzoic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups : The furyl group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) in CID 3862074, leading to differences in aromatic reactivity. Nitro groups universally reduce electron density, enhancing susceptibility to nucleophilic attack .
- Solubility and Lipophilicity: Fluorinated analogs (e.g., CAS 387882-69-1) exhibit lower solubility in aqueous media due to fluorine’s hydrophobicity, whereas methylamino derivatives (CAS 41263-74-5) show improved water solubility .
- Thermal Stability : Chlorinated derivatives (e.g., CID 3862074) often display higher melting points (>200°C inferred from similar compounds in ) compared to furyl-containing analogs, which may decompose at lower temperatures due to furan ring instability .
Biological Activity
4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid, also known by its CAS number 284672-98-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and an amino group attached to a benzoic acid core, with a furylmethyl group enhancing its lipophilicity and biological interaction potential. The molecular formula is C12H12N2O4, and it has a molecular weight of 248.24 g/mol.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of nitrobenzoic acids possess significant activity against various bacterial strains, suggesting that the presence of the nitro group may enhance this activity through mechanisms such as oxidative stress induction in microbial cells.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological effects of this compound are thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate ROS production, leading to oxidative damage in target cells.
- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis .
Study on Antimicrobial Efficacy
A study conducted on various nitrobenzoic acid derivatives, including this compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific compound and strain tested.
Cancer Cell Line Testing
In a recent investigation, this compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
Toxicity and Safety Profile
While the therapeutic potential is notable, toxicity assessments are crucial. Preliminary studies indicate that high doses may result in cytotoxic effects on normal cells as well. Toxicity tests showed an LD50 of approximately 640 mg/kg in mice when administered intravenously . Further studies are needed to delineate the safety profile more comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
